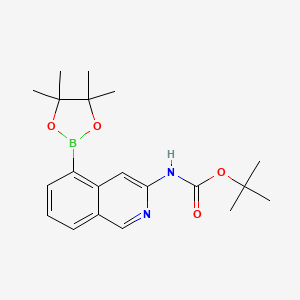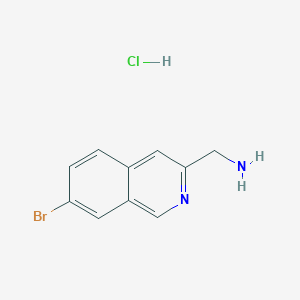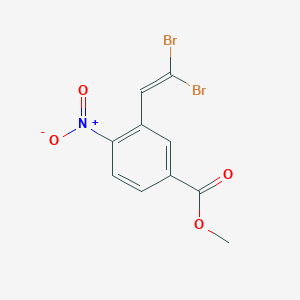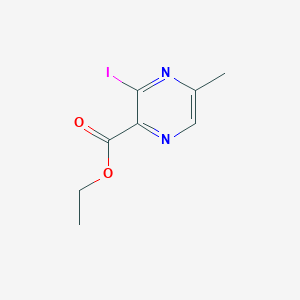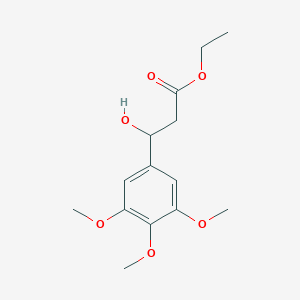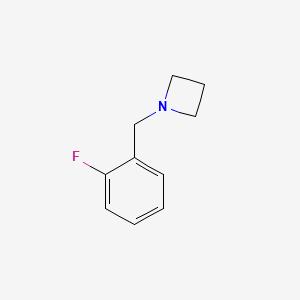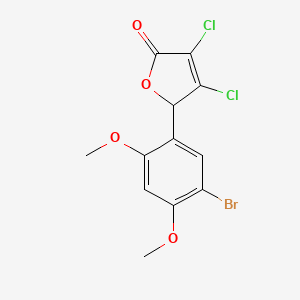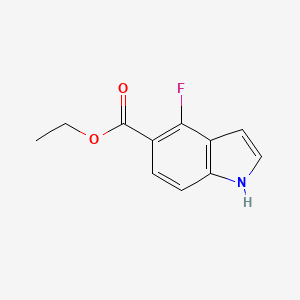
Ethyl 4-fluoro-1H-indole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-fluoro-1H-indole-5-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound is characterized by the presence of a fluorine atom at the 4th position and an ethyl ester group at the 5th position of the indole ring. The unique structural features of this compound make it a valuable entity in various scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-fluoro-1H-indole-5-carboxylate typically involves the reaction of 4-fluoroaniline with ethyl glyoxylate under acidic conditions. The reaction proceeds through a series of steps including cyclization and esterification to yield the desired product. Common reagents used in this synthesis include methanesulfonic acid and methanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 4-fluoro-1H-indole-5-carboxylate undergoes various chemical reactions including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of different indole derivatives.
Substitution: Commonly involves the replacement of the fluorine atom with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various substituted indoles, which can be further utilized in pharmaceutical synthesis and other applications .
Applications De Recherche Scientifique
Ethyl 4-fluoro-1H-indole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of Ethyl 4-fluoro-1H-indole-5-carboxylate involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparaison Avec Des Composés Similaires
- Ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate
- Ethyl 5-fluoro-1H-imidazole-4-carboxylate
Comparison: Ethyl 4-fluoro-1H-indole-5-carboxylate is unique due to the specific positioning of the fluorine atom and the ethyl ester group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a distinct and valuable compound for various applications .
Propriétés
Formule moléculaire |
C11H10FNO2 |
|---|---|
Poids moléculaire |
207.20 g/mol |
Nom IUPAC |
ethyl 4-fluoro-1H-indole-5-carboxylate |
InChI |
InChI=1S/C11H10FNO2/c1-2-15-11(14)8-3-4-9-7(10(8)12)5-6-13-9/h3-6,13H,2H2,1H3 |
Clé InChI |
UKLGWSZXCMWKKG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C2=C(C=C1)NC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Iodoimidazo[1,2-a]pyridin-8-ol](/img/structure/B13666152.png)
